molecular formula C19H27ClN2OS B1402432 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride CAS No. 1361114-60-4

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride

Cat. No.: B1402432
CAS No.: 1361114-60-4
M. Wt: 366.9 g/mol
InChI Key: JJGUKILYJYDZTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde . In a related compound, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Scientific Research Applications

Photocyclization and Isomerization Studies

  • Research on similar compounds, such as acylated N-alkylimines of 3-hydroxybenzo[b]thiophene-2-carbaldehyde, shows that these compounds undergo Z → E isomerizations and N→O-acyl photo- and thermotransformations. These transformations are influenced by the introduction of bulkier alkyl substituents, like cyclohexyl, near the amino nitrogen atom (Palui et al., 1988).

Synthesis and Application in Material Science

  • Derivatives of benzo[b]thiophene have been synthesized and tested as thermostabilizers for materials like polypropylene. This indicates the potential application of similar benzo[b]thiophene derivatives in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).

Applications in Organic Synthesis

  • Studies on related benzo[b]thiophene derivatives demonstrate their importance in organic synthesis. For instance, a series of hexaheteroacenes were prepared using benzo[b]thiophene-based fused ketones, highlighting the utility of these compounds in creating complex organic structures (Irgashev et al., 2021).

Chemical Modifications and Reactions

  • Chemical transformations of 5-aminobenzo[b]thiophene-2-carboxylic acid into various substituted benzo[b]thiophenes have been studied, showing the versatile chemistry and potential applications in modifying these compounds for specific uses (Radwan et al., 2009).

Mechanism of Action

Target of Action

It is known that the compound is a derivative of thieno[3,4-b]thiophene , which has been studied for its optoelectronic properties

Mode of Action

Based on the properties of thieno[3,4-b]thiophene derivatives , it can be inferred that the compound might interact with its targets through electronic transitions . The exact nature of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

Given its potential optoelectronic properties , it could be involved in pathways related to light absorption and emission

Result of Action

Based on its potential optoelectronic properties , it could influence processes related to light absorption and emission at the molecular level. The cellular effects would depend on the specific targets and pathways involved.

Properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]-N-propan-2-yl-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS.ClH/c1-12(2)21-19(22)18-17(14-9-7-13(11-20)8-10-14)15-5-3-4-6-16(15)23-18;/h3-6,12-14H,7-11,20H2,1-2H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGUKILYJYDZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Reactant of Route 3
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Reactant of Route 4
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride

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